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molecular formula C9H5ClFN B1358099 1-Chloro-6-fluoroisoquinoline CAS No. 214045-86-0

1-Chloro-6-fluoroisoquinoline

Cat. No. B1358099
M. Wt: 181.59 g/mol
InChI Key: QZBWBBHQRLUOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678803B2

Procedure details

To a solution of 6-fluoroisoquinoline N-oxide (3 g, 18 mmol) in CHCl3 (50 mL) is added phosphorus oxychloride (5 mL, 54 mmol). The reaction mixture is refluxed for 2 h. The reaction mixture is poured into ice, and the pH is brought to pH 8-9 with 5 M NaOH. The aqueous phase is extracted with CH2Cl2 (3×). The combined organic layers are dried over MgSO4, and evaporated. Purification of the crude product by Biotage column eluted with 0-30% EtOAc/hexanes afforded 1.06 g (35%) of 1-chloro-6-fluoro-isoquinoline. LC/MS m/z=182 [M+H]+.
Name
6-fluoroisoquinoline N-oxide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N+:7]([O-])[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:15][C:8]1[C:9]2[C:4](=[CH:3][C:2]([F:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
6-fluoroisoquinoline N-oxide
Quantity
3 g
Type
reactant
Smiles
FC=1C=C2C=C[N+](=CC2=CC1)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by Biotage column
WASH
Type
WASH
Details
eluted with 0-30% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=CC=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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